molecular formula C16H13N B14660942 3-Phenyl-2-(2-phenylethenyl)-2H-azirene CAS No. 52179-48-3

3-Phenyl-2-(2-phenylethenyl)-2H-azirene

Cat. No.: B14660942
CAS No.: 52179-48-3
M. Wt: 219.28 g/mol
InChI Key: KXSDRWXRKCSBGB-UHFFFAOYSA-N
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Description

3-Phenyl-2-(2-phenylethenyl)-2H-azirene is an organic compound characterized by its azirene ring structure, which is a three-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene typically involves the reaction of (E)-3-phenyl-2-propenal with 1,2-ethanedithiol in the presence of boron trifluoride etherate. The reaction is carried out in chloroform at room temperature, resulting in the formation of 2-(2-phenylethenyl)-1,3-dithiolane . This intermediate is then subjected to further reactions to form the desired azirene compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(2-phenylethenyl)-2H-azirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxiranes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azirene ring into more stable amine derivatives.

    Substitution: The azirene ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

3-Phenyl-2-(2-phenylethenyl)-2H-azirene has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Phenyl-2-(2-phenylethenyl)-2H-azirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azirene ring can undergo ring-opening reactions, forming reactive intermediates that interact with these targets. The pathways involved include various biochemical and chemical processes that are influenced by the compound’s structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(2-phenylethenyl)-2H-azirene is unique due to its azirene ring structure, which imparts distinct chemical properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form stable derivatives makes it a valuable compound in scientific research.

Properties

CAS No.

52179-48-3

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

3-phenyl-2-(2-phenylethenyl)-2H-azirine

InChI

InChI=1S/C16H13N/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15H

InChI Key

KXSDRWXRKCSBGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2C(=N2)C3=CC=CC=C3

Origin of Product

United States

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